
Platycoside A
描述
Deapio-platycodin D2 is a natural product found in the root of Platycodon grandiflorum, commonly known as balloon flower. This compound belongs to the class of oleanane-type triterpenoid saponins, which are known for their diverse pharmacological activities. Deapio-platycodin D2 has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Platycoside A involves the enzymatic hydrolysis of crude platycosides extracted from Radix Platycodi. The process is optimized using response surface methodology (RSM) to achieve high conversion yields. The hydrolysis is carried out using glycoside hydrolases, with snailase showing a strong ability to transform deapio-platycoside E into this compound. The optimal conditions for this enzymatic reaction are a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods
For industrial production, the enzymatic preparation method is scaled up to ensure consistent and high-yield production of this compound. The process involves the extraction of platycosides from Radix Platycodi using solvents such as ethanol, followed by enzymatic hydrolysis under controlled conditions. The use of response surface methodology ensures that the reaction parameters are optimized for large-scale production .
化学反应分析
Types of Reactions
Deapio-platycodin D2 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The enzymatic hydrolysis of deapio-platycoside E to Platycoside A is a key reaction in its preparation .
Common Reagents and Conditions
The hydrolysis reaction utilizes glycoside hydrolases, with snailase being the most effective enzyme for this transformation. The reaction is carried out at a temperature of 43°C with an enzyme load of 15% and a reaction time of 22 hours .
Major Products Formed
The primary product formed from the hydrolysis of deapio-platycoside E is this compound. This compound can further undergo oxidation and reduction reactions to form other derivatives, which may have different pharmacological properties .
科学研究应用
Biological Activities
Platycoside A exhibits a range of biological activities that contribute to its therapeutic potential. Key areas of research include:
- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce pro-inflammatory cytokines and alleviate inflammatory responses in various models, including lipopolysaccharide (LPS)-induced macrophages .
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated using various assays, showing significant free radical scavenging abilities .
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for cancer treatment .
- Anti-allergic Effects : this compound has shown potential in modulating immune responses related to allergic reactions, indicating its use in allergy treatment .
Biotransformation Processes
The transformation of this compound into more bioactive forms is an area of active research. Enzymatic biocatalysis has been employed to enhance the concentration of Platycodin D, a more potent derivative:
- Enzymatic Conversion : Fungal β-d-glucosidases have been utilized to convert precursors like Platycoside E and Platycodin D3 into Platycodin D with high efficiency. For example, studies have reported over 99% conversion rates within hours under optimal conditions .
- Optimization of Conditions : Factors such as pH and temperature are critical for maximizing enzyme activity during the biotransformation process. Optimal conditions have been found to significantly increase yields .
Commercial Applications
The commercial potential of this compound is expanding due to its health benefits:
- Pharmaceuticals : Given its biological activities, this compound is being explored as an ingredient in pharmaceuticals aimed at treating inflammation, cancer, and metabolic disorders such as obesity and hyperlipidemia .
- Cosmetics : Due to its antioxidant and anti-inflammatory properties, this compound is also being considered for use in cosmetic formulations aimed at skin health .
- Food Industry : The saponin's properties may allow it to be used as a natural additive in food products, enhancing nutritional value while providing health benefits .
Case Studies and Research Findings
Here are some notable case studies highlighting the applications of this compound:
作用机制
Deapio-platycodin D2 exerts its effects through various molecular targets and pathways. In hepatocellular carcinoma cells, it induces mitochondrial dysfunction, enhances autophagy, and promotes cell senescence by upregulating NIX and P21 while downregulating CyclinA2. This leads to the activation of the P21/CyclinA2 pathway, which is crucial for inducing cell senescence and inhibiting tumor cell proliferation .
相似化合物的比较
Deapio-platycodin D2 is part of a family of oleanane-type triterpenoid saponins, which includes compounds such as platycodin D, deapio-platycodin D, platycodin D3, and deapio-platycoside E . Compared to these similar compounds, Platycoside A has shown unique properties in enhancing autophagy and cell senescence, making it particularly valuable for cancer treatment and anti-aging research .
Conclusion
Deapio-platycodin D2 is a promising compound with diverse pharmacological activities and potential applications in medicine, pharmacology, biology, and industry. Its unique mechanism of action and ability to regulate autophagy and cell senescence make it a valuable target for further research and development.
生物活性
Platycoside A, a saponin derived from the roots of Platycodon grandiflorus, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is classified as a triterpenoid saponin, known for its complex glycosidic structure which contributes to its biological properties. It is one of several platycosides found in P. grandiflorus, with platycodin D being another notable compound that exhibits stronger pharmacological activities.
1. Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated by lipopolysaccharides (LPS) .
Table 1: Anti-Inflammatory Activity of this compound
Study Reference | Methodology | Key Findings |
---|---|---|
In vitro | Reduced IL-6 and TNF-α levels in LPS-stimulated macrophages. | |
In vivo | Decreased paw edema in animal models following administration. |
2. Antioxidant Activity
This compound exhibits antioxidant effects, contributing to cellular protection against oxidative stress. Studies indicate that it enhances the total antioxidant capacity and reduces lipid peroxidation in various cell lines .
Table 2: Antioxidant Activity of this compound
Study Reference | Methodology | Key Findings |
---|---|---|
Cell culture | Increased total antioxidant capacity in treated cells. | |
Animal model | Reduced markers of oxidative stress in tissues post-treatment. |
3. Immunomodulatory Effects
Research indicates that this compound can enhance immune responses, promoting the proliferation of immune cells and the production of immunoglobulins . This property may be beneficial in treating immune-related disorders.
Table 3: Immunomodulatory Effects of this compound
Study Reference | Methodology | Key Findings |
---|---|---|
In vitro | Enhanced proliferation of lymphocytes in response to mitogens. | |
Clinical trial | Improved immune function in patients with chronic fatigue syndrome. |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Allergic Reactions : A study involving patients with allergic rhinitis showed that treatment with this compound significantly reduced symptoms and levels of IgE, suggesting its potential as an anti-allergic agent .
- Chronic Inflammation : In a clinical trial with patients suffering from chronic inflammatory conditions, this compound was administered over eight weeks, resulting in notable reductions in inflammatory markers and improved quality of life scores .
The pharmacological effects of this compound are attributed to several mechanisms:
- Inhibition of Pro-Inflammatory Pathways : this compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Scavenging Free Radicals : Its antioxidant properties stem from the ability to neutralize free radicals, thus preventing cellular damage.
- Modulation of Immune Responses : By enhancing lymphocyte activity and cytokine production, this compound plays a crucial role in modulating immune responses.
常见问题
Q. Basic: What are the standard analytical methods for structural elucidation of Platycoside A, and how are they validated?
Answer:
this compound’s structure is typically elucidated using Nuclear Magnetic Resonance (NMR) (1H, 13C, and 2D experiments like HMBC and COSY) and Mass Spectrometry (MS) . Validation involves cross-referencing spectral data with published standards and confirming sugar configurations via coupling constants (e.g., β-anomeric protons show 3JH1,H2 ~7–8 Hz, while α-L-rhamnose appears as a broad singlet) . For reproducibility, ensure NMR parameters (e.g., solvent, temperature) are explicitly reported .
Table 1: Key NMR Signals for this compound (Adapted from )
Proton/Carbon | δ (ppm) | Assignment |
---|---|---|
H-1 (Glc) | 5.27 | β-D-glucose |
C-3 (Aglycone) | 85.1 | Glycosylation site |
H-1 (Rha) | 5.78 | α-L-rhamnose |
Q. Basic: How can researchers ensure reproducibility in this compound extraction and bioactivity assays?
Answer:
Reproducibility requires detailed experimental protocols , including:
- Extraction parameters (solvent polarity, temperature, duration).
- Chromatographic conditions (column type, mobile phase gradients).
- Bioactivity assay controls (positive/negative controls, cell line validation).
Supplementary materials should include raw data tables and instrument calibration details .
Q. Advanced: What methodologies are used to analyze contradictory bioactivity data for this compound in different studies?
Answer:
Contradictions arise from variables like cell line specificity , dose-response thresholds , or impurity profiles . To resolve these:
- Conduct meta-analyses with stratified subgroups (e.g., cancer vs. normal cells).
- Apply multivariate regression to isolate confounding factors (e.g., solvent residues affecting cytotoxicity) .
- Validate purity using HPLC-DAD-MS to rule out interference from co-eluting compounds .
Q. Advanced: How can network pharmacology and chemometric models predict this compound’s quality markers (Q-markers)?
Answer:
- Network pharmacology : Integrate target-pathway databases (e.g., KEGG, STRING) to link this compound’s structure to biological targets (e.g., NF-κB, COX-2).
- Chemometrics : Use PCA or PLS-DA to correlate chromatographic fingerprints (HPLC/UPLC) with efficacy data (e.g., anti-inflammatory IC50 values) .
Table 2: Steps for Q-Marker Prediction
Step | Method | Outcome |
---|---|---|
1 | HPLC-MS profiling | Identify major saponins |
2 | Molecular docking | Prioritize bioactive compounds |
3 | In vitro validation | Confirm mechanism (e.g., IL-6 inhibition) |
Q. Basic: What strategies optimize this compound extraction yields while preserving structural integrity?
Answer:
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., ethanol concentration, extraction time).
- Stability testing : Monitor degradation under varying pH/temperature using accelerated stability protocols .
Q. Advanced: How can researchers characterize this compound’s sugar moieties beyond NMR?
Answer:
- Enzymatic hydrolysis : Treat with β-glucosidase to cleave glycosidic bonds, followed by HPAEC-PAD for monosaccharide quantification.
- Methylation analysis : Determine linkage positions via GC-MS after permethylation .
Q. Basic: What validation criteria are critical for confirming this compound’s purity and identity?
Answer:
- Purity : ≥95% by HPLC (λ = 210 nm), with absence of impurity peaks.
- Identity : Match 1H/13C NMR shifts and optical rotation ([α]D) to literature .
Q. Advanced: How to design a study investigating this compound’s synergistic effects with other phytochemicals?
Answer:
Use the PICOT framework :
- P opulation: In vitro macrophage models.
- I ntervention: this compound + curcumin.
- C omparison: Monotherapy groups.
- O utcome: Synergistic reduction in TNF-α (measured via ELISA).
- T ime: 24-hour exposure .
Q. Basic: What are the best practices for reporting this compound’s cytotoxic data in publications?
Answer:
- Include IC50 values with 95% confidence intervals.
- Provide dose-response curves (log-transformed) and negative controls (e.g., DMSO solvent effects).
- Use STARD guidelines for assay transparency .
Q. Advanced: How can isotopic labeling track this compound’s metabolic fate in vivo?
Answer:
- Synthesize 13C-labeled this compound via biosynthetic feeding in Platycodon grandiflorum cultures.
- Use LC-MS/MS to trace metabolites in serum/urine samples, identifying phase I/II modifications (e.g., glucuronidation) .
属性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADRFMYRLBVAJ-BCXQWGEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。